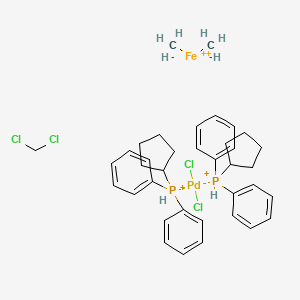
Carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) is a complex organometallic compound with the molecular formula C35H30Cl4FeP2Pd. This compound is known for its unique structure, which includes a palladium center coordinated with dichloromethane and iron, along with cyclopentyl(diphenyl)phosphanium ligands. It is primarily used in catalysis and various chemical reactions due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) typically involves the reaction of cyclopentyl(diphenyl)phosphane with dichloropalladium and iron(2+) in the presence of dichloromethane. The reaction is carried out under inert atmosphere conditions to prevent oxidation and ensure the stability of the product. The reaction mixture is usually stirred at room temperature for several hours until the desired complex is formed .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents and controlled environments. The process includes the purification of the final product through recrystallization or chromatography to achieve the desired purity and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
Carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of phosphines, amines, or other coordinating ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state palladium complexes, while reduction can produce lower oxidation state species. Substitution reactions result in the formation of new complexes with different ligands .
Aplicaciones Científicas De Investigación
Carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) has a wide range of scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and hydrogenation reactions.
Material Science: The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry: It is explored for its potential in drug development and as a therapeutic agent.
Biological Studies:
Mecanismo De Acción
The mechanism of action of Carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) involves the coordination of the palladium center with various substrates, facilitating catalytic reactions. The molecular targets include organic molecules that undergo transformations such as coupling, hydrogenation, and oxidation. The pathways involved typically include oxidative addition, transmetalation, and reductive elimination steps .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-Bis(diphenylphosphino)ferrocene palladium dichloride
- Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II)
- Dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane complex
Uniqueness
Carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) is unique due to its specific ligand environment and the presence of both palladium and iron centers. This combination imparts distinct reactivity and stability, making it particularly useful in catalytic applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C37H48Cl4FeP2Pd+2 |
|---|---|
Peso molecular |
858.8 g/mol |
Nombre IUPAC |
carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) |
InChI |
InChI=1S/2C17H19P.CH2Cl2.2CH3.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1-3;;;;;;/h2*1-6,9-12,17H,7-8,13-14H2;1H2;2*1H3;2*1H;;/q;;;2*-1;;;2*+2 |
Clave InChI |
AGHPLCIFIBHZEZ-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].C1CCC(C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Pd]Cl.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



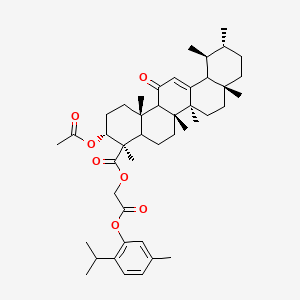
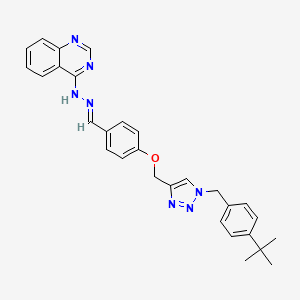
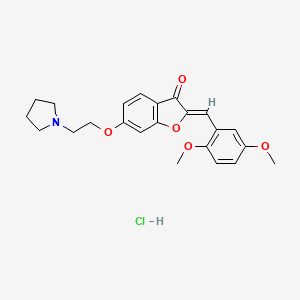
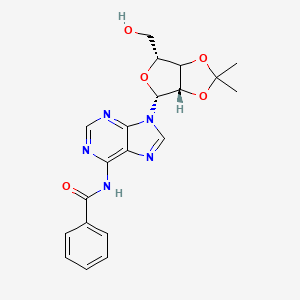

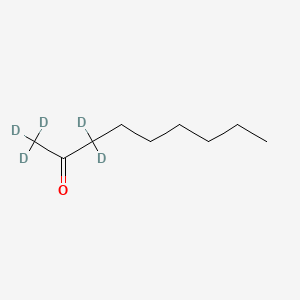
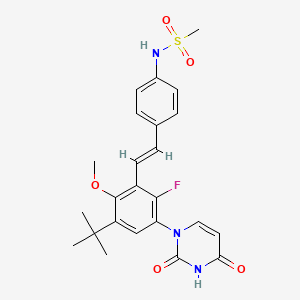
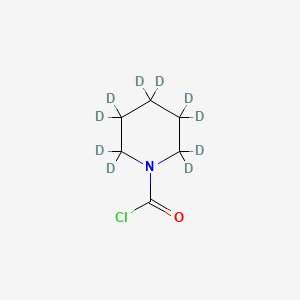
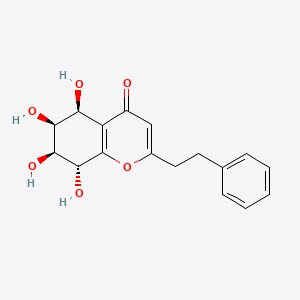

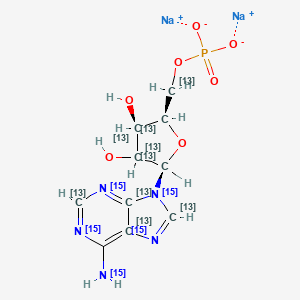
![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15138895.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15138898.png)
